molecular formula C13H22Cl2N2 B1486028 (3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride CAS No. 702661-19-6

(3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride

Cat. No.: B1486028
CAS No.: 702661-19-6
M. Wt: 277.23 g/mol
InChI Key: DBTVKXWWAURKBO-FFXKMJQXSA-N
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Description

(3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,4-dimethylbenzyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.

    Introduction of the 2,4-Dimethylbenzyl Group: The 2,4-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethylbenzyl chloride and the pyrrolidine ring.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or modulating immune responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine: The free base form without the dihydrochloride salt.

    (3R)-1-(2,4-Dimethylbenzyl)-3-piperidinamine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

    Structural Features: The presence of the 2,4-dimethylbenzyl group and the pyrrolidine ring makes it unique compared to other amine derivatives.

    Biological Activity: Its specific interactions with molecular targets may result in unique biological effects not observed with similar compounds.

This detailed article provides a comprehensive overview of (3R)-1-(2,4-Dimethylbenzyl)-3-pyrrolidinamine dihydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R)-1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(14)9-15;;/h3-4,7,13H,5-6,8-9,14H2,1-2H3;2*1H/t13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTVKXWWAURKBO-FFXKMJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CC[C@H](C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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